molecular formula C9H7ClN2O2S B1605646 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 62382-85-8

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B1605646
CAS No.: 62382-85-8
M. Wt: 242.68 g/mol
InChI Key: PDXDDOYYKNFNDC-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and biological activity. The compound has been studied for its anti-acetylcholinesterase activity, making it a candidate for treating neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Research indicates that 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol exhibits significant pharmacological properties:

  • Hypoglycemic Effects : A study highlighted its potential in lowering blood glucose levels, suggesting its use as an antidiabetic agent. The compound demonstrated a notable reduction in blood glucose levels in diabetic models when administered at specific dosages .
  • Hepatoprotective Properties : The same study reported hepatoprotective effects, indicating that it may help in protecting liver cells from damage caused by toxins or diseases .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interactions of this compound with various biological targets. The oxadiazole moiety is recognized for its ability to bind effectively with enzyme active sites, suggesting potential applications in drug design and development.

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Its structure allows it to interact with microbial membranes, leading to potential applications in developing new antimicrobial agents .

Case Study 1: Hypoglycemic and Hepatoprotective Effects

A comprehensive study conducted by Shehzadi et al. (2018) investigated the hypoglycemic and hepatoprotective effects of this compound. The study utilized diabetic rat models to assess the compound's efficacy:

  • Methodology : Rats were administered varying doses of the compound.
  • Results : Significant reductions in blood glucose levels were observed alongside improvements in liver function markers.

This study underscores the potential of this compound as a therapeutic agent for diabetes and liver protection .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of the compound against various pathogens. The findings illustrated that:

  • In vitro Tests : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.

These results suggest that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative disorders. The molecular docking studies have shown that the compound binds to the active site of acetylcholinesterase, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol
  • 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-amine

Uniqueness

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is unique due to its specific structural features, such as the presence of both an oxadiazole ring and a thiol group. These features contribute to its stability and biological activity, making it a promising candidate for drug development .

Biological Activity

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, often referred to as OXCPM, is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of OXCPM, including its antimicrobial, hypoglycemic, and hepatoprotective properties, supported by case studies and research findings.

  • Chemical Formula : C₁₁H₁₃ClN₄OS
  • Molecular Weight : 231.26 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. OXCPM has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.48 µg/mL0.48 µg/mL
Staphylococcus epidermidis0.48–15.62 µg/mL0.48–15.62 µg/mL
Escherichia coli31.25–500 µg/mL31.25–1000 µg/mL
Candida albicansModerate activity observed-

The compound demonstrated a strong bactericidal effect particularly against Gram-positive bacteria such as Staphylococcus epidermidis and Staphylococcus aureus .

Hypoglycemic Activity

A study conducted by Shehzadi et al. (2018) evaluated the hypoglycemic effects of OXCPM in diabetic models. The findings suggest that OXCPM significantly reduced blood glucose levels in treated rats compared to control groups:

  • Dosage : Administered at varying concentrations.
  • Results : Blood glucose levels decreased significantly within 24 hours post-administration.

This indicates potential for OXCPM as a therapeutic agent in managing diabetes .

Hepatoprotective Effects

In addition to its hypoglycemic activity, OXCPM has been studied for its hepatoprotective properties. The compound exhibited protective effects on liver tissues against oxidative stress induced by toxins:

  • Mechanism : Antioxidant activity was attributed to the thiol group present in its structure.
  • Results : Histopathological examinations showed reduced liver damage in treated groups compared to untreated controls.

These findings suggest that OXCPM may be beneficial in preventing liver damage associated with metabolic disorders .

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study evaluated various oxadiazole derivatives for their antimicrobial activities, with OXCPM showing superior efficacy against Staphylococcus strains .
  • Diabetes Management : In a controlled experiment involving diabetic rats, OXCPM administration resulted in statistically significant reductions in blood glucose levels over a two-week period .
  • Hepatoprotective Research : Another study highlighted the protective effects of OXCPM against liver toxicity induced by chemical agents, demonstrating its potential as a hepatoprotective agent .

Q & A

Q. What are the recommended synthetic routes for 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The compound is typically synthesized via cyclization of hydrazide derivatives with carbon disulfide in basic media. Key steps include:

  • Hydrazide Formation : Reacting 4-chlorophenoxy methyl carboxylic acid hydrazide with CS₂ in the presence of KOH to form the oxadiazole-thiol ring .
  • Optimization : Yields (59–93%) depend on substituents and reaction conditions. For example, using polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) improves cyclization efficiency .
  • Characterization : Confirm purity via HPLC (retention time 6.49–7.69 min) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

  • IR Spectroscopy : Identifies functional groups, such as –SH (2755 cm⁻¹) and –C=S (1172 cm⁻¹), critical for confirming tautomerism between thiol and thione forms .
  • ¹H-NMR : Reveals protons on the oxadiazole ring (e.g., –CH₂– at 3.75–4.50 ppm) and aromatic signals from the 4-chlorophenoxy group (δ 6.8–7.4 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system with β = 121.25°) for structural validation .

Q. What in vitro assays are commonly used to evaluate its antioxidant activity?

Basic Research Question
Standard assays include:

  • DPPH Radical Scavenging : Measures hydrogen donation (EC₅₀: 0.32–0.93 mg/mL) .
  • Nitric Oxide Scavenging : Evaluates inhibition of nitrosative stress (54.81% activity at 1 mg/mL) .
  • β-Carotene Bleaching : Assesses lipid peroxidation inhibition (19.91% activity) .
  • Comparative Standards : Ascorbic acid and butylated hydroxytoluene (BHT) are used as positive controls .

Q. How does the tautomerism of the oxadiazole-thiol moiety influence its reactivity and biological interactions?

Advanced Research Question
The compound exists in thiol (SH) and thione (C=S) tautomeric forms:

  • Thiol Form : Enhances nucleophilic reactivity, enabling S-alkylation or metal chelation .
  • Thione Form : Stabilizes π-electron systems, improving binding to enzymes like glutathione reductase via hydrophobic interactions .
  • Experimental Confirmation : IR and NMR data (e.g., D₂O exchangeable proton at δ 13.45 ppm) confirm tautomerism .

Q. What computational strategies can elucidate its binding mechanisms with antioxidant-related enzymes?

Advanced Research Question

  • Molecular Docking : Tools like Mcule 1-Click Docking predict interactions with glutathione reductase (binding energy: −9.2 kcal/mol) and protein tyrosine kinase 2-β .
  • 3DLigandSite : Identifies binding pockets using homology modeling .
  • COACH Analysis : Validates ligand-protein interactions (e.g., hydrogen bonds with Arg-37 and His-72 residues) .

Q. How can structural modifications, such as N-Mannich base formation, enhance its pharmacological profile?

Advanced Research Question

  • Mannich Reaction : Reacting the thiol group with formaldehyde and amines (e.g., morpholine, piperazine) introduces basic side chains, improving solubility and bioavailability .
  • Enhanced Bioactivity : Derivatives show increased antimicrobial (MIC: 8–32 µg/mL) and antiurease activity (IC₅₀: 18.7 µM) compared to the parent compound .
  • Synthetic Protocol : Optimize yields (80–93%) by using anhydrous conditions and excess amine .

Q. How should researchers address discrepancies in biological activity data across different studies?

Advanced Research Question
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., DPPH concentration, incubation time) to ensure reproducibility .
  • Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups like –CF₃ improve antioxidant activity vs. –CH₃) .
  • Statistical Analysis : Use ANOVA to assess significance (p < 0.05) and meta-analyses to reconcile conflicting results .

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXDDOYYKNFNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NNC(=S)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350525
Record name 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62382-85-8
Record name 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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